molecular formula C11H12O4 B4817625 1-(2,4-Dimethoxyphenyl)propane-1,2-dione

1-(2,4-Dimethoxyphenyl)propane-1,2-dione

Cat. No.: B4817625
M. Wt: 208.21 g/mol
InChI Key: SJAGDWCZSYVVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethoxyphenyl)propane-1,2-dione is a high-purity chemical compound supplied for research applications. This molecule features an alpha-diketone (1,2-dione) functional group adjacent to a 2,4-dimethoxyphenyl ring, a structure of significant interest in synthetic and medicinal chemistry . Compounds with the 1,2-dione moiety are valuable synthetic intermediates. The electron-withdrawing carbonyl groups make the central carbon-carbon bond reactive, allowing this compound to serve as a precursor for various heterocycles, including pyrazoles . The dimethoxyphenyl substituent is a common pharmacophore found in many biologically active natural products and pharmaceuticals, such as lignin precursors and other phenylpropanoids . Researchers can utilize this diketone to develop novel compounds for screening against a range of biological targets. While specific biological data for this compound is limited, structurally related molecules with dimethoxyphenyl groups are investigated for their potential biological activities, which may include antioxidant and antimicrobial properties . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)propane-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(12)11(13)9-5-4-8(14-2)6-10(9)15-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAGDWCZSYVVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)propane-1,2-dione can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation followed by dehydration to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)propane-1,2-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)propane-1,2-dione has several scientific

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2,4-Dimethoxyphenyl)propane-1,2-dione with structurally related compounds, focusing on substituent effects, antioxidant activity, and enzymatic reactivity.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Reference
1-(4-Methoxyphenyl)propane-1,2-dione 4-methoxy phenyl 178.18 g/mol Substrate for OYE3 enzyme; moderate solubility in ethanol
1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-dione (G-diketone) 4-hydroxy-3-methoxy phenyl 208.17 g/mol Metabolized by Novosphingobium aromaticivorans; lignin depolymerization intermediate
1-(Piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone Piperidinyl + phenylthiosemicarbazone 334.43 g/mol High ABTS•+ scavenging activity; Cu(II)/Fe(III) complexes enhance antioxidant effects
1-(Morpholin-4-yl)propane-1,2-dione 4-allylthiosemicarbazone Morpholinyl + allylthiosemicarbazone 326.41 g/mol Lower antioxidant activity vs. phenyl analogs; Cu(II)/Ni(II) complexes show moderate radical scavenging
1-(3,4-Dimethoxyphenyl)propane-1,2-diol 3,4-dimethoxy phenyl + diol 212.24 g/mol Phenylpropanoid; used in phytochemical studies; low solubility in water

Key Findings:

Substituent Effects on Reactivity: Methoxy vs. Hydroxy Groups: The presence of electron-donating methoxy groups (e.g., in 1-(4-methoxyphenyl)propane-1,2-dione) enhances stability and enzyme substrate compatibility compared to hydroxy-substituted analogs (e.g., G-diketone). Positional Isomerism: Substitution at the 2,4-positions (hypothetical for the target compound) may confer distinct electronic effects compared to 3,4-dimethoxy or 4-methoxy derivatives.

Antioxidant Activity :

  • Thiosemicarbazone Derivatives : The phenylthiosemicarbazone derivative of 1-(piperidin-1-yl)propane-1,2-dione exhibits superior ABTS•+ radical scavenging activity (IC₅₀ = 12.3 µM) compared to its allylthiosemicarbazone analog (IC₅₀ = 28.7 µM). Copper(II) and iron(III) complexes of the phenyl derivative further enhance activity, likely due to metal-ligand charge transfer .
  • Metal Coordination : Cu(II) complexes of morpholinyl-derived thiosemicarbazones show moderate antioxidant activity, but they are less effective than piperidinyl-phenyl analogs, emphasizing the role of aromatic substituents in radical stabilization .

Biochemical and Environmental Relevance: Lignin Valorization: G-diketone (1-(4-hydroxy-3-methoxyphenyl)propane-1,2-dione) is metabolized by Novosphingobium aromaticivorans, suggesting its utility in lignin-derived biorefineries. In contrast, methoxy-substituted diketones may resist microbial degradation due to reduced polarity .

Table 2: Antioxidant Activity Comparison (ABTS•+ Scavenging)

Compound IC₅₀ (µM) Notable Features Reference
1-(Piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone (HL) 12.3 Highest activity among ligands; non-coordinated form most active
HL-Cu(II) complex 10.8 Enhanced activity due to Cu(II) redox cycling
1-(Morpholin-4-yl)propane-1,2-dione 4-allylthiosemicarbazone 28.7 Lower activity due to allyl group steric effects
Trolox (Standard) 15.0 Common antioxidant reference

Q & A

Q. What strategies address conflicting data on the compound’s cytotoxicity in different cell lines?

  • Methodological Answer : Standardize assay conditions (cell passage number, serum concentration) and include positive controls (e.g., doxorubicin). Use multi-omics integration (transcriptomics + proteomics) to identify cell-specific metabolic pathways affected. Apply Hill slope analysis to dose-response curves to compare potency thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,4-Dimethoxyphenyl)propane-1,2-dione
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dimethoxyphenyl)propane-1,2-dione

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